molecular formula C12H15BrO3 B1308415 Ethyl 4-(3-bromopropoxy)benzoate CAS No. 74226-00-9

Ethyl 4-(3-bromopropoxy)benzoate

Cat. No.: B1308415
CAS No.: 74226-00-9
M. Wt: 287.15 g/mol
InChI Key: CBDJGPFGNAKUAM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromopropoxy)benzoate is an organic compound used in various scientific research applications. It is characterized by the presence of a benzoate ester linked to a bromopropoxy group. This compound is often utilized in organic synthesis and drug development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromopropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-bromopropanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of 4-hydroxybenzoic acid reacts with the bromopropanol to form the desired ester. The reaction conditions often include the use of an acid catalyst such as sulfuric acid and heating to facilitate the esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-bromopropoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-bromopropoxy)benzoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically requires a polar aprotic solvent and may be facilitated by heating.

    Ester Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base such as sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine-substituted benzoate.

    Ester Hydrolysis: The major products are 4-(3-bromopropoxy)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(3-bromopropoxy)benzoate has diverse applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Drug Development: The compound is used in the synthesis of potential pharmaceutical agents due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromopropoxy)benzoate primarily involves its reactivity towards nucleophiles. The bromine atom in the bromopropoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure .

Comparison with Similar Compounds

    Ethyl 4-hydroxybenzoate: Similar structure but lacks the bromopropoxy group.

    Ethyl 4-(2-bromopropoxy)benzoate: Similar but with a different position of the bromine atom on the propoxy chain.

Uniqueness: Ethyl 4-(3-bromopropoxy)benzoate is unique due to the presence of the bromopropoxy group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler esters .

Properties

IUPAC Name

ethyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDJGPFGNAKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399452
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74226-00-9
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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